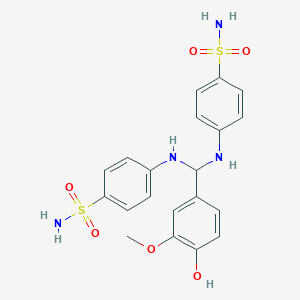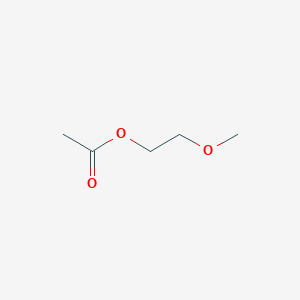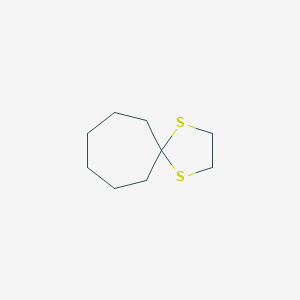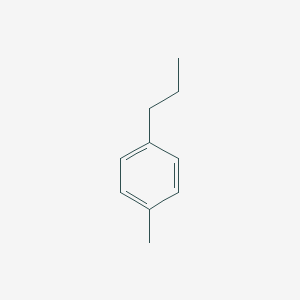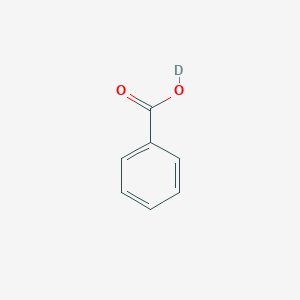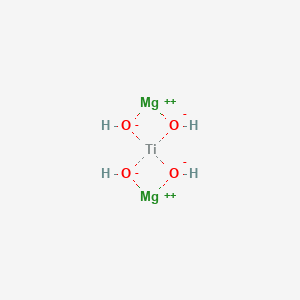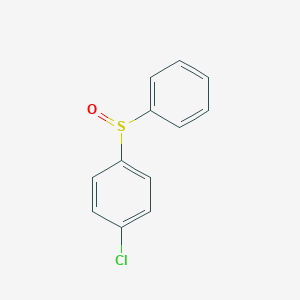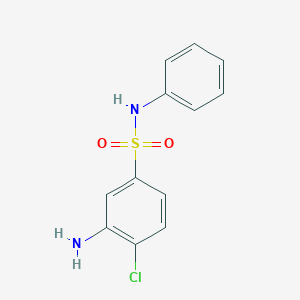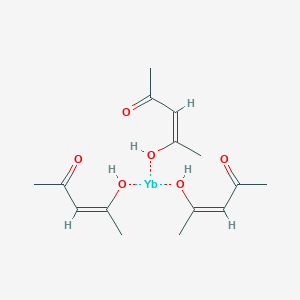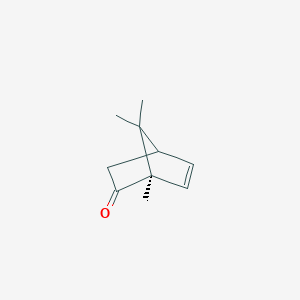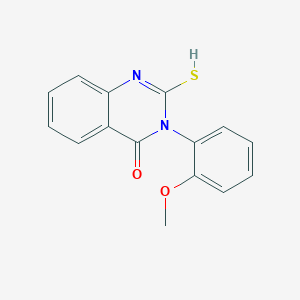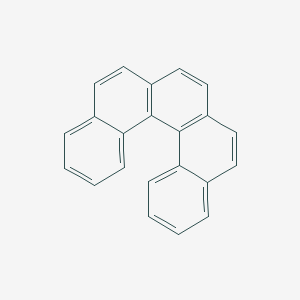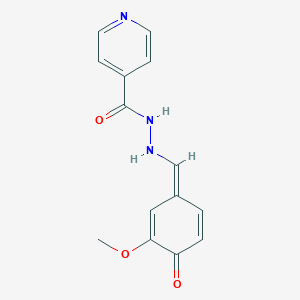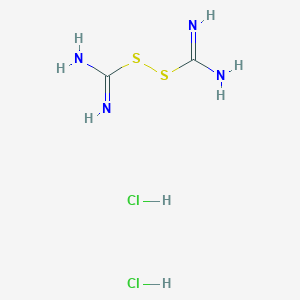
Formamidine disulfide dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
Formamidine disulfide dihydrochloride can be synthesized through reactions of d-element salts, yielding compounds such as FDSH2[CuCl4]·H2O and FDSH2[ZnCl4]. These products are characterized by X-ray diffraction, chemical, and thermal analysis, indicating the presence of the FDSH22+ cation, which transforms into a trisulfide cation upon exposure to air in hydrochloric acid solution (Golovnev et al., 2013).
Molecular Structure Analysis
The molecular structure of formamidine disulfide dihydrochloride and its compounds is confirmed through X-ray diffraction methods. The compounds exhibit a structure featuring the FDSH22+ cation, a key indicator of the reaction products' identity and composition. This cation is a critical component, suggesting the potential for further chemical transformations (Golovnev et al., 2013).
Chemical Reactions and Properties
One notable chemical reaction involving formamidine disulfide is its oxidation by aqueous chlorine dioxide in acidic media, leading to products such as urea and sulfate. This reaction is slow and dependent on highly acidic conditions to prevent the disproportionation of chlorine dioxide (Martincigh et al., 2013).
Physical Properties Analysis
The physical properties of formamidine disulfide dihydrochloride and its reaction products can be inferred from their synthesis conditions and the nature of their molecular structures. X-ray diffraction and spectral analysis (IR, Raman) provide insights into the compounds' physical characteristics, highlighting the stability and transformation potential of the FDSH22+ cation under various conditions (Golovnev et al., 2013).
Chemical Properties Analysis
The chemical properties of formamidine disulfide dihydrochloride, such as its reactivity with d-element salts and oxidation behavior, underscore its role as a versatile compound in inorganic chemistry. Its ability to undergo transformation into different cationic forms upon exposure to air and react with oxidizing agents like chlorine dioxide reveals a complex chemical behavior conducive to various applications in synthesis and chemical reactions (Golovnev et al., 2013; Martincigh et al., 2013).
Wissenschaftliche Forschungsanwendungen
Electrochemical Analysis : The electro-oxidation of Formamidine disulfide dihydrochloride has been studied using techniques like high-performance liquid chromatography and cyclic voltammetry. This research is significant for understanding complex electrochemical reactions and their mechanisms (Zhang et al., 2021).
Stability and Kinetic Studies : The stability and decomposition kinetics of Formamidine disulfide dihydrochloride in aqueous solutions have been investigated, providing insights into its behavior under different pH conditions and its reaction mechanism with different bases (Río, Munkley, & Stedman, 1996).
Synthesis of Compounds : Formamidine disulfide dihydrochloride has been used in the synthesis of compounds involving salts of d-elements. The resulting compounds have been characterized using methods like X-ray diffraction, indicating its utility in the synthesis of complex chemicals (Golovnev, Kirik, & Leshok, 2013).
Hydrolysis and Oxidation Studies : Research on the hydrolysis and oxidation of Formamidine disulfide dihydrochloride in acidic media has been conducted using techniques like high-performance liquid chromatography and mass spectrometry. This is crucial for understanding its chemical properties and reaction pathways (Hu et al., 2012).
Enzyme Inhibition : Formamidine disulfide dihydrochloride has been found to inhibit enzymes like papain, urease, and arginine-glycine transamidinase. This suggests its potential application in studying enzyme activities and in the development of enzyme inhibitors (Walker & Walker, 1960).
Antimicrobial Properties : A study synthesizing formamidine-based thiuram disulfides demonstrated moderate to good antimicrobial activities against Gram-negative bacteria, highlighting its potential use in antimicrobial applications (Oladipo et al., 2020).
Oxidative Chemistry : The oxidation of Formamidine disulfide dihydrochloride by agents like chlorine dioxide and bromate has been studied, providing insights into its oxidative behavior and the kinetics of these reactions (Martincigh et al., 2013).
Gold Dissolution in Acidic Solutions : Formamidine disulfide dihydrochloride has been used as an oxidant in the study of gold dissolution in acid thiourea solutions, indicating its potential application in metallurgical processes (Li & Miller, 2002).
Safety And Hazards
Zukünftige Richtungen
Formamidine disulfide dihydrochloride has been used as a strong oxidant or electron scavenger in the development of perovskite solar cell modules . The substitution of the FAS 2+ ion for the FA + ion has led to perovskite solar cell modules with remarkable performance values . This suggests potential future applications in the field of renewable energy .
Eigenschaften
IUPAC Name |
carbamimidoylsulfanyl carbamimidothioate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJQSCVWXZOXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)SSC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamidine disulfide dihydrochloride | |
CAS RN |
14807-75-1 | |
| Record name | Thioperoxydicarbonimidic diamide ([(H2N)C(NH)]2S2), hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | α,α'-dithiobisformamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMAMIDINE DISULFIDE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5L3DK8SAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



